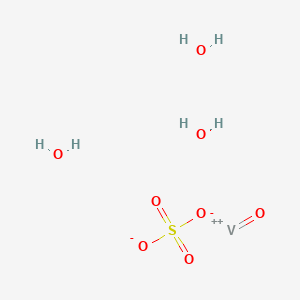

Vanadyl sulfate trihydrate

Description

Properties

IUPAC Name |

oxovanadium(2+);sulfate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.3H2O.O.V/c1-5(2,3)4;;;;;/h(H2,1,2,3,4);3*1H2;;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNISNRSFHAKFZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-]S(=O)(=O)[O-].O=[V+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6O8SV | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12210-47-8 | |

| Record name | Vanadyl sulfate trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

vanadyl sulfate trihydrate crystal structure and coordination geometry

A Comprehensive Technical Guide to the Crystal Structure and Coordination Geometry of Vanadyl Sulfate (B86663) Trihydrate (VOSO₄·3H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the crystal structure and coordination geometry of vanadyl sulfate trihydrate (VOSO₄·3H₂O), a compound of interest in various chemical and biomedical research fields. The information presented herein is compiled from crystallographic studies and is intended to serve as a foundational resource for professionals engaged in research and development involving this vanadyl complex.

Crystal Structure of this compound

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle.

Crystallographic Data

The fundamental crystallographic parameters for VOSO₄·3H₂O are summarized in the table below. This data is essential for computational modeling, phase identification, and understanding the solid-state properties of the material.

| Parameter | Value | Reference |

| Chemical Formula | VOSO₄·3H₂O | [1] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/n | [1] |

| Unit Cell Dimensions | ||

| a | 7.387(2) Å | [1] |

| b | 7.401(2) Å | [1] |

| c | 12.046(2) Å | [1] |

| α | 90° | [1] |

| β | 106.57° | [1] |

| γ | 90° | [1] |

| Unit Cell Volume (V) | 631.23 ų | [1] |

| Formula Units per Unit Cell (Z) | 4 | [1] |

| Calculated Density (dₓ) | 2.28 Mg m⁻³ | [1] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The crystallographic data presented were obtained from a redetermination of the crystal structure using three-dimensional X-ray diffraction data.[1] The experimental setup involved a Nonius CAD-4 diffractometer with Mo Kα radiation.[1] A total of 2117 observed reflections were used in the structure refinement.[1] The positions of the hydrogen atoms were successfully located from difference syntheses, allowing for a detailed analysis of the hydrogen bonding network.[1] The final R value for the refinement was 0.0318, indicating a high degree of accuracy in the determined structure.[1]

Coordination Geometry of the Vanadyl Ion

The vanadium atom in this compound is present as the vanadyl cation (VO²⁺). This cation exhibits a characteristic coordination geometry that is crucial to its chemical and biological activity.

Vanadium Coordination Environment

The vanadium atom is coordinated to one oxygen atom via a short, strong double bond (the "vanadyl" oxygen) and to several water molecules and a sulfate anion. Structural studies have confirmed the presence of [VO(H₂O)₃]²⁺ octahedral units.[2] The coordination sphere around the vanadium atom is a distorted octahedron. This distortion is primarily due to the strong V=O double bond, which influences the lengths and angles of the other coordinating bonds.

Bond Lengths and Angles

A detailed analysis of the bond lengths and angles within the coordination sphere of the vanadium atom is critical for understanding the electronic structure and reactivity of the complex. The following table summarizes key interatomic distances.

| Bond | Bond Length (Å) | Reference |

| V=O (vanadyl) | ~1.60 | [3] |

| V-OH₂ (equatorial) | Varies | [3] |

| V-O (sulfate) | Varies | [3] |

Note: The precise bond lengths and angles are detailed in the primary crystallographic literature and may exhibit slight variations depending on the specific atomic positions within the unit cell.

Supramolecular Structure and Hydrogen Bonding

The crystal structure of this compound is further stabilized by an extensive network of hydrogen bonds. These interactions involve the coordinated water molecules, the sulfate anions, and the vanadyl oxygen. The hydrogen atoms, located through difference Fourier maps, play a pivotal role in linking the [VO(H₂O)₃]²⁺ octahedra and the SO₄²⁻ tetrahedra into a three-dimensional framework.[1][2]

Visualization of the Vanadyl Coordination Geometry

The following diagram, generated using the DOT language, illustrates the coordination environment around the central vanadium atom in this compound.

Caption: A simplified 2D representation of the distorted octahedral coordination geometry around the central vanadium ion in this compound.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and coordination geometry of this compound. The monoclinic crystal system, the distorted octahedral coordination of the vanadyl ion, and the extensive hydrogen bonding network are key features of this compound. The provided quantitative data and structural visualizations serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, facilitating a deeper understanding of the structure-property relationships of this important vanadyl salt.

References

A Technical Guide to the Spectroscopic Properties of Vanadyl Sulfate Trihydrate (EPR & IR)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadyl(IV) sulfate (B86663), with the general formula VOSO₄(H₂O)ₓ, is a common and stable inorganic compound of vanadium. The trihydrate form, VOSO₄·3H₂O, serves as a crucial precursor in the synthesis of other vanadyl derivatives and is a subject of interest for its potential biological activities, including insulin-mimetic properties.[1][2] A thorough characterization of its structural and electronic properties is paramount for its application in research and development. Electron Paramagnetic Resonance (EPR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques that provide detailed insights into the molecular structure, coordination environment, and electronic configuration of this paramagnetic compound.[3] This guide offers an in-depth overview of the EPR and IR spectroscopic properties of vanadyl sulfate trihydrate, complete with experimental protocols and data interpretation.

Molecular and Electronic Structure

In its hydrated form, the vanadium(IV) center exists as the vanadyl cation, [VO]²⁺. In aqueous solution and in many of its hydrated crystalline forms, the vanadium atom is coordinated in a distorted octahedral geometry, typically as [VO(H₂O)₅]²⁺.[4] The structure consists of a short, strong vanadium-oxygen double bond (V=O), four equatorially coordinated water molecules, and a fifth, more weakly bound water molecule (or a sulfate oxygen in the solid state) in the position trans to the oxo group.[2][5]

The vanadium atom in the vanadyl ion has a +4 oxidation state, leaving it with a single unpaired d-electron (a d¹ configuration). This unpaired electron is the source of its paramagnetism and makes the complex ideally suited for study by EPR spectroscopy.[3]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for studying species with unpaired electrons. For the vanadyl ion, it provides a distinctive spectral fingerprint that is rich in structural information.[6]

Theoretical Principles

The EPR spectrum of the vanadyl (VO²⁺) ion is characterized by a prominent hyperfine structure. This arises from the interaction of the single unpaired electron (S=1/2) with the magnetic moment of the naturally abundant ⁵¹V nucleus, which has a nuclear spin of I=7/2. This interaction splits the EPR signal into 2NI + 1 = 2(1)(7/2) + 1 = 8 lines.[3][7]

In frozen solutions or powdered solids, the vanadyl ion exhibits anisotropy, meaning the spectral parameters depend on the orientation of the molecule with respect to the external magnetic field. Due to the strong, unique V=O bond, vanadyl complexes typically display axial symmetry. This results in two sets of parameters:

-

g∥ and A∥: When the V=O bond is parallel to the magnetic field.

-

g⊥ and A⊥: When the V=O bond is perpendicular to the magnetic field.[3]

The resulting "powder-pattern" spectrum is a superposition of spectra from all possible orientations.[7]

Experimental Protocol: X-Band EPR Spectroscopy

The following protocol outlines the general steps for acquiring an X-band EPR spectrum of vanadyl sulfate in a frozen aqueous solution.

-

Sample Preparation:

-

Prepare a 1-3 mM solution of this compound in deionized water or a suitable buffer.

-

Transfer the solution into a standard 4 mm quartz EPR tube, filling it to a height of 2-3 inches.[8]

-

Flash-freeze the sample by immersing the tube in liquid nitrogen to ensure a uniform glassy matrix.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A standard X-band (~9.5 GHz) EPR spectrometer (e.g., Bruker EMX or JEOL series) is used.

-

Temperature Control: Place the frozen sample in a cryostat (e.g., a liquid nitrogen flow-through cryostat) and cool to a temperature of 77 K (liquid nitrogen temperature) or lower to minimize relaxation effects and obtain a well-resolved powder-pattern spectrum.[9]

-

Acquisition Parameters (Typical):

-

Microwave Frequency: ~9.4 - 9.7 GHz (record the exact value).

-

Microwave Power: 10-20 mW (use non-saturating power levels).[10]

-

Magnetic Field Center: ~3400 Gauss.

-

Sweep Width: 1500-2000 Gauss.

-

Modulation Frequency: 100 kHz.

-

Modulation Amplitude: 1-5 Gauss (optimize for resolution without line broadening).[10]

-

Time Constant: ~80 ms.[10]

-

-

Record the first-derivative spectrum.

-

Data Presentation: EPR Parameters

The spin Hamiltonian parameters for the aqueous vanadyl ion, [VO(H₂O)₅]²⁺, are well-established and serve as a benchmark for VOSO₄·3H₂O in solution.

| Parameter | Value (g-tensor) | Value (A-tensor, MHz) | Value (A-tensor, 10⁻⁴ cm⁻¹) |

| g∥ (gzz) | 1.9335 | A∥ (Azz) | -547.0 |

| g⊥ (gxx, gyy) | 1.9782 (avg) | A⊥ (Axx, Ayy) | -208.5 |

Data sourced from high-frequency EPR and ENDOR studies of the aqueous vanadyl ion.[4] Note: A-tensor values are often reported in different units; conversions are provided for convenience.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to vibrational transitions. For VOSO₄·3H₂O, it is instrumental in confirming the presence of the V=O group, the sulfate anion, and water of hydration.

Theoretical Principles

The key vibrational modes for this compound are:

-

V=O Stretch: A strong, sharp absorption band typically found in the 950-1000 cm⁻¹ region. This band is a hallmark of the vanadyl moiety.[5][11]

-

Sulfate (SO₄²⁻) Vibrations: The tetrahedral sulfate ion has characteristic stretching and bending modes, which can be observed in the regions of ~1100 cm⁻¹ and ~600 cm⁻¹.

-

Water (H₂O) Vibrations: Coordinated and lattice water molecules give rise to broad O-H stretching bands (~3000-3600 cm⁻¹) and H-O-H bending (scissoring) bands (~1600-1630 cm⁻¹).[12]

Experimental Protocol: KBr Pellet Method

This protocol describes the standard method for preparing a solid-state sample for transmission FTIR analysis.

-

Sample and KBr Preparation:

-

Use spectroscopy-grade potassium bromide (KBr) that has been thoroughly dried in an oven (e.g., 110°C for several hours or 300-400°C for extended periods) and cooled in a desiccator to eliminate moisture.[13][14] Water contamination will obscure the spectrum with large, broad peaks.[14]

-

Weigh approximately 1-2 mg of the this compound sample and 200-250 mg of the dry KBr powder. The sample concentration should be about 0.5-1% by weight.[15][16]

-

-

Grinding and Mixing:

-

In an agate mortar, gently but thoroughly grind the sample and KBr powder together until a fine, homogeneous mixture is obtained.[15] This step disperses the sample particles within the IR-transparent KBr matrix.

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet die.

-

Place the die into a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes.[14][16] This "cold-flows" the KBr into a thin, transparent, or translucent disc.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum using either an empty sample holder or a pure KBr pellet.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Presentation: IR Absorption Bands

The following table summarizes the characteristic vibrational frequencies for VOSO₄·3H₂O.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3000-3500 | ν(O-H) stretch of H₂O | Broad, Strong |

| ~1620 | δ(H-O-H) bend of H₂O | Medium |

| ~1100-1200 | ν(S-O) stretch of SO₄²⁻ | Strong |

| ~940 | ν(V=O) stretch | Strong, Sharp |

| ~721 | Asymmetric vibrations | Medium |

| ~600 | δ(O-S-O) bend of SO₄²⁻ | Medium |

Data compiled from published spectra.[12][17]

Visualized Workflows and Relationships

To clarify the processes and concepts discussed, the following diagrams have been generated.

Caption: Experimental workflow for the spectroscopic analysis of VOSO₄·3H₂O.

Caption: Relationship between molecular structure and spectroscopic features.

Conclusion

EPR and IR spectroscopy provide complementary and definitive data for the characterization of this compound. The 8-line EPR spectrum confirms the +4 oxidation state of the vanadium center and provides precise g and A tensor values that describe its electronic environment.[4] Concurrently, the IR spectrum unambiguously identifies the key functional moieties: the vanadyl (V=O) group, the sulfate counter-ion, and the associated water molecules.[17] Together, these techniques offer a robust analytical toolkit for researchers and developers to confirm the identity, purity, and structural integrity of this important vanadium compound.

References

- 1. This compound | H6O8SV | CID 18618641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vanadyl sulfate - Wikipedia [en.wikipedia.org]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Electronic Structure of the Aqueous Vanadyl Ion Probed by 9 and 94 GHz EPR and Pulsed ENDOR Spectroscopies and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. worldwidejournals.com [worldwidejournals.com]

- 6. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.utexas.edu [chemistry.utexas.edu]

- 9. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scienceijsar.com [scienceijsar.com]

- 14. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 15. shimadzu.com [shimadzu.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

Solubility Profile of Vanadyl Sulfate Trihydrate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of vanadyl sulfate (B86663) trihydrate (VOSO₄·3H₂O) in aqueous and organic media. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols for solubility determination, and explores the biochemical context of this compound's action, particularly its role in insulin (B600854) signaling pathways.

Executive Summary

Quantitative Solubility Data

Precise, experimentally determined solubility values for vanadyl sulfate trihydrate (VOSO₄·3H₂O) are scarce in published literature. However, the compound is consistently described as "soluble" or "very soluble" in water.[1][2][3] The most relevant quantitative data available is for the pentahydrate form (VOSO₄·5H₂O).

Table 1: Aqueous Solubility of Vanadyl Sulfate Hydrates

| Compound | Solvent | Temperature (°C) | Solubility |

| Vanadyl Sulfate Pentahydrate | Water | 20 | 467 g/L[4] |

| This compound | Water | 25 | Data not available (Stable solid phase)[5] |

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility | Rationale / Notes |

| Methanol | Expected to be sparingly soluble to insoluble | Polar protic solvent, but generally poor at dissolving inorganic salts. |

| Ethanol | Expected to be sparingly soluble to insoluble | Similar to methanol, with lower polarity. |

| Dimethyl Sulfoxide (DMSO) | Expected to have low to moderate solubility | Polar aprotic solvent, known to dissolve some inorganic salts.[6] |

| Dimethylformamide (DMF) | Expected to have low to moderate solubility | Polar aprotic solvent, similar to DMSO in its ability to dissolve some inorganic salts.[6] |

Note: The lack of specific data necessitates experimental determination for accurate research applications.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized methods are crucial. The following protocols are based on established guidelines, such as the OECD Test Guideline 105 (Water Solubility), and can be adapted for organic solvents.[1]

Protocol: Determination of Aqueous Solubility (Flask Method)

This method is suitable for substances with solubilities above 10⁻² g/L.

Objective: To determine the saturation mass concentration of this compound in water at a specific temperature.

Materials:

-

This compound (VOSO₄·3H₂O)

-

Deionized water

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge and/or filtration apparatus (e.g., syringe filter with a membrane non-reactive to the sample)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantifying vanadium concentration (e.g., ICP-MS, Atomic Absorption Spectroscopy)

Procedure:

-

Preliminary Test: Estimate the approximate solubility to determine the appropriate amount of substance to use in the final test.

-

Sample Preparation: Add an excess amount of this compound to several flasks containing known volumes of deionized water. The excess solid should be clearly visible.

-

Equilibration: Seal the flasks and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient time to reach equilibrium. It is recommended to determine this time by taking measurements at different intervals (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the flasks to stand at the test temperature to allow the undissolved solid to settle. Separate the aqueous phase from the solid phase by centrifugation or filtration. This step must be performed at the test temperature to avoid changes in solubility.

-

Analysis: Accurately dilute the saturated aqueous solution and determine the concentration of vanadyl sulfate using a pre-calibrated analytical method.

-

Calculation: Calculate the solubility in g/L or other desired units from the measured concentration and dilution factor. The results should be the mean of at least three replicate determinations.

Protocol: Determination of Solubility in Organic Solvents

This protocol adapts the flask method for use with organic solvents.

Objective: To determine the saturation concentration of this compound in solvents such as methanol, ethanol, DMSO, or DMF.

Procedure:

-

Follow steps 1-3 from the aqueous solubility protocol (Section 3.1), substituting the organic solvent for water. Ensure all glassware is dry to prevent interference from moisture.

-

Phase Separation: Separation via centrifugation is often preferred for organic solvents. If filtration is used, ensure the filter material is compatible with the solvent. Perform this step at the test temperature.

-

Analysis: The analytical method must be adapted for the organic solvent matrix. This may involve solvent evaporation and redissolution in an aqueous matrix before analysis by ICP-MS or AAS, or direct analysis if the instrumentation allows.

-

Calculation: Calculate the solubility as described for the aqueous protocol.

Below is a generalized workflow for these experimental procedures.

Biological Relevance: Insulin Signaling Pathway

Vanadyl sulfate's primary therapeutic interest lies in its ability to mimic the effects of insulin. This is achieved through the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B, which are enzymes that dephosphorylate and thus inactivate the insulin receptor and its downstream substrates.[7][8]

By inhibiting PTPs, vanadyl sulfate effectively enhances and prolongs the insulin signaling cascade. The key steps are:

-

Insulin Receptor (IR) Activation: Insulin binds to its receptor, causing it to autophosphorylate on tyrosine residues, thereby activating its kinase domain.

-

IRS Phosphorylation: The activated IR then phosphorylates Insulin Receptor Substrate (IRS) proteins.

-

PI3K Activation: Phosphorylated IRS acts as a docking site for Phosphoinositide 3-kinase (PI3K), which becomes activated.

-

Akt Activation: PI3K phosphorylates PIP2 to PIP3, which in turn leads to the activation of the serine/threonine kinase Akt (also known as Protein Kinase B).

-

GLUT4 Translocation: Activated Akt phosphorylates a number of substrates that ultimately lead to the translocation of GLUT4-containing vesicles to the cell membrane.

-

Glucose Uptake: GLUT4 transporters on the cell surface facilitate the uptake of glucose from the bloodstream into the cell.

Vanadyl sulfate (VO²⁺) intervenes by inhibiting the PTPs that would normally reverse the phosphorylation of the Insulin Receptor and IRS proteins, thus amplifying the signal and promoting glucose uptake.[9][10]

The following diagram illustrates this signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Vanadyl sulfate - Wikipedia [en.wikipedia.org]

- 3. VANADYL SULFATE HYDRATE | 123334-20-3 [chemicalbook.com]

- 4. Vanadyl sulfate | O5SV | CID 34007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solubility in the system of vanadyl sulfate-sulfuric acid-water at 25 deg C [inis.iaea.org]

- 6. researchgate.net [researchgate.net]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Glucosamine substituted sulfonylureas: IRS–PI3K–PKC–AKT–GLUT4 insulin signalling pathway intriguing agent - PMC [pmc.ncbi.nlm.nih.gov]

The Insulin-Mimetic Action of Vanadyl Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadyl sulfate (B86663), an inorganic vanadium salt, has garnered significant attention for its insulin-like properties, demonstrating potential as a therapeutic agent for diabetes mellitus. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the insulin-mimetic action of vanadyl sulfate. It delineates the compound's impact on key intracellular signaling cascades, its role as a potent inhibitor of protein tyrosine phosphatases, and its subsequent effects on glucose metabolism. This document synthesizes quantitative data from pivotal studies, details relevant experimental methodologies, and provides visual representations of the involved biochemical pathways to offer a comprehensive resource for researchers in the field.

Core Mechanisms of Action

The insulin-like effects of vanadyl sulfate are multifactorial, primarily revolving around its ability to modulate key components of the insulin (B600854) signaling pathway. Unlike insulin, which initiates its effects by binding to the extracellular domain of the insulin receptor, vanadyl sulfate predominantly acts intracellularly. The two principal mechanisms are:

-

Inhibition of Protein Tyrosine Phosphatases (PTPs): Vanadium compounds, including vanadyl sulfate, are potent inhibitors of PTPs, particularly PTP1B, which is a key negative regulator of the insulin signaling pathway.[1][2][3][4][5][6][7][8] By inhibiting PTPs, vanadyl sulfate prevents the dephosphorylation of the insulin receptor (IR) and its downstream substrates, such as Insulin Receptor Substrate-1 (IRS-1).[6][9][10][11] This leads to a sustained phosphorylation state and activation of these signaling molecules, thereby mimicking the effects of insulin.[6][9][10][11]

-

Activation of Downstream Signaling Cascades: Vanadyl sulfate has been shown to activate key downstream signaling pathways independent of direct insulin receptor tyrosine kinase activation.[10][12] This includes the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and, to a lesser extent, the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][6][11][13][14] The activation of these pathways is crucial for mediating the metabolic effects of insulin, such as glucose uptake and glycogen (B147801) synthesis.

Key Signaling Pathways Modulated by Vanadyl Sulfate

The PI3K/Akt Signaling Pathway

The activation of the PI3K/Akt pathway is central to the insulin-mimetic effects of vanadyl sulfate on glucose metabolism.[1][13][14]

-

IRS-1 Tyrosine Phosphorylation: Vanadyl sulfate treatment leads to an increase in the tyrosine phosphorylation of IRS-1.[1][9][13]

-

PI3K Activation: The phosphorylated IRS-1 then serves as a docking site for the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit.[1][13] Studies have shown that vanadyl sulfate at 100 μM can stimulate PI3-kinase activity by approximately 3-fold in CHO-HIR cells.[1]

-

Akt/PKB Activation: Activated PI3K catalyzes the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, activates downstream kinases, most notably Akt (also known as Protein Kinase B or PKB).[14]

-

Metabolic Consequences: Activated Akt mediates several of insulin's metabolic effects, including:

-

GLUT4 Translocation: Akt promotes the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane in muscle and adipose tissue, thereby increasing glucose uptake.[14][15][16][17]

-

Glycogen Synthesis: Akt phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK-3), leading to the dephosphorylation and activation of glycogen synthase, which in turn promotes glycogen synthesis.[1][14]

-

Figure 1: Vanadyl sulfate's activation of the PI3K/Akt signaling pathway.

The MAPK Signaling Pathway

While the PI3K/Akt pathway is the primary mediator of vanadyl sulfate's metabolic effects, the MAPK pathway is also activated, although its role in glucose metabolism is less pronounced.[1][13]

-

Activation: Vanadyl sulfate can stimulate the MAPK pathway, leading to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2).[1][13]

-

Role in Glycogen Synthesis: Studies using the MEK inhibitor PD98059 have shown that while vanadyl sulfate-stimulated MAP kinase activity is inhibited, glycogen synthesis remains unaffected.[1] This suggests that the MAPK pathway is not essential for this particular metabolic action of vanadyl sulfate.

Figure 2: Vanadyl sulfate's activation of the MAPK signaling pathway.

Quantitative Data on the Effects of Vanadyl Sulfate

The following tables summarize quantitative data from key in vivo and in vitro studies on the effects of vanadyl sulfate.

In Vitro Studies

| Cell Type | Parameter | Treatment | Result | Reference |

| CHO-HIR cells | PI3-kinase Activity | 100 μM Vanadyl Sulfate | ~3-fold increase | [1] |

| CHO-HIR cells | MAP Kinase Activity | Vanadyl Sulfate | 4-5-fold increase | [1] |

| Rat Adipocytes | Glucose Transport | Vanadyl Sulfate | Stimulation | [18] |

| Rat Adipocytes | Glycogen Synthesis | Vanadyl Sulfate | Activation | [18] |

| Rat Adipocytes | Lipolysis | Vanadyl Sulfate | Inhibition | [18] |

| Rat Skeletal Muscle | Glucose Transport | Vanadyl Sulfate | Activation | [18] |

| Rat Skeletal Muscle | Glycogen Synthesis | Vanadyl Sulfate | Activation | [18] |

In Vivo Studies (Animal Models)

| Animal Model | Treatment | Duration | Key Findings | Reference |

| STZ-Diabetic Rats | 0.6 mg/ml Vanadyl Sulfate (oral) | 10 weeks | Normalized sarcolemmal GLUT-4 levels in cardiac myocytes | [15] |

| STZ-Diabetic Rats | 5 and 10 mg/kg Vanadyl Sulfate | 30 days | Normalized blood glucose and insulinemia at 10 mg/kg | [14] |

| STZ-Diabetic Rats | Vanadyl Sulfate (i.p.) | 2 days | Normalized serum glucose and free fatty acid levels | [16] |

| Spontaneously Hypertensive Rats | 0.4 to 0.6 mmol/kg/day Vanadyl Sulfate | - | Lowered plasma insulin and systolic blood pressure | [18] |

Human Clinical Trials (Type 2 Diabetes)

| Study Population | Dose | Duration | Key Findings | Reference |

| 11 T2DM patients | 150 mg/day | 6 weeks | Fasting plasma glucose decreased from 194 to 155 mg/dL; HbA1c decreased from 8.1% to 7.6% | [19][20] |

| 6 NIDDM subjects | 100 mg/day | 3 weeks | Glucose infusion rate during euglycemic clamp increased by ~88% | [21] |

| 8 NIDDM patients | 100 mg/day | 4 weeks | Fasting glucose decreased by 20% | [22] |

| 7 NIDDM subjects | 100 mg/day | 3 weeks | Glucose infusion rate increased by ~82% | [23] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the insulin-like effects of vanadyl sulfate.

Euglycemic-Hyperinsulinemic Clamp

This is the gold standard method for assessing insulin sensitivity in vivo.

-

Objective: To measure the amount of glucose necessary to compensate for an increased insulin level without causing hypoglycemia.

-

Procedure:

-

An intravenous (IV) line is established for insulin and glucose infusion, and another for blood sampling.

-

A continuous infusion of insulin is administered to achieve a high physiological or supraphysiological concentration.

-

Blood glucose levels are monitored every 5-10 minutes.

-

A variable infusion of glucose is administered to maintain blood glucose at a constant, normal level (euglycemia).

-

The rate of glucose infusion required to maintain euglycemia is a measure of whole-body glucose disposal and thus insulin sensitivity.

-

-

Application in Vanadyl Sulfate Studies: This technique has been used to demonstrate improved hepatic and peripheral insulin sensitivity in patients with NIDDM following treatment with vanadyl sulfate.[21][23]

Figure 3: Workflow for the euglycemic-hyperinsulinemic clamp technique.

Immunoblotting for Protein Phosphorylation and Expression

This technique is used to detect and quantify specific proteins and their phosphorylation status in cell or tissue lysates.

-

Objective: To assess the activation of signaling proteins (e.g., IRS-1, Akt) and the expression of proteins like GLUT4.

-

Procedure:

-

Protein Extraction: Cells or tissues are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in the lysate is determined.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein or its phosphorylated form.

-

Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.

-

-

Application in Vanadyl Sulfate Studies: Immunoblotting has been used to show increased tyrosine phosphorylation of IRS-1 and to quantify the levels of GLUT4 protein in response to vanadyl sulfate treatment.[9][15]

Conclusion

Vanadyl sulfate exerts its insulin-like effects through a multifaceted mechanism that primarily involves the inhibition of protein tyrosine phosphatases and the subsequent activation of downstream signaling pathways, most notably the PI3K/Akt cascade. This leads to increased glucose transporter translocation, enhanced glycogen synthesis, and improved overall glucose homeostasis. The quantitative data from both preclinical and clinical studies underscore its potential as an insulin-mimetic agent. Further research focusing on the development of more potent and less toxic organic vanadium compounds is warranted to translate these findings into viable therapeutic strategies for diabetes management.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. Kinetic characterization of the inhibition of protein tyrosine phosphatase-1B by Vanadyl (VO2+) chelates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. www1.udel.edu [www1.udel.edu]

- 5. researchgate.net [researchgate.net]

- 6. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of insulin action by vanadate: evidence of a role for phosphotyrosine phosphatase activity to alter cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic effects of vanadyl sulfate in humans with non-insulin-dependent diabetes mellitus: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Exploring the Biological Effects of Anti-Diabetic Vanadium Compounds in the Liver, Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Vanadyl sulfate-stimulated glycogen synthesis is associated with activation of phosphatidylinositol 3-kinase and is independent of insulin receptor tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vanadyl Sulfate Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of oral vanadyl treatment on diabetes-induced alterations in the heart GLUT-4 transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism on insulin-like action of vanadyl sulfate: studies on interaction between rat adipocytes and vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo effects of vanadium on GLUT4 translocation in cardiac tissue of STZ-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. Vanadyl sulfate improves hepatic and muscle insulin sensitivity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Oral vanadyl sulfate improves hepatic and peripheral insulin sensitivity in patients with non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of vanadyl sulfate on carbohydrate and lipid metabolism in patients with non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Oral vanadyl sulfate improves insulin sensitivity in NIDDM but not in obese nondiabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanadyl Sulfate Trihydrate: A Technical Guide to Biological Transport, Cellular Uptake, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadyl sulfate (B86663), a hydrated inorganic compound of vanadium in the +4 oxidation state, has garnered significant attention for its insulin-mimetic properties and potential therapeutic applications, particularly in the context of diabetes mellitus.[1][2] Understanding the intricate mechanisms of its biological transport, cellular uptake, and the subsequent modulation of intracellular signaling pathways is paramount for the development of effective and safe vanadium-based therapeutics. This technical guide provides a comprehensive overview of the current knowledge in this field, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex biological processes through diagrams.

Biological Transport of Vanadyl Sulfate

Upon administration, vanadyl sulfate (VOSO₄) dissociates, and the vanadyl cation (VO²⁺) is the predominant species in biological fluids. The transport of vanadium through the bloodstream is primarily facilitated by its binding to serum proteins.

1.1. Plasma Protein Binding

The vanadyl cation readily binds to high-molecular-weight proteins in the blood plasma, with transferrin being the principal carrier.[3][4] Albumin also contributes to a lesser extent to the transport of vanadium.[5] This protein binding is crucial for the solubilization and distribution of vanadium throughout the body. The binding of vanadate (B1173111), the oxidized form of vanadyl, to human serum transferrin is a reversible process, with a binding constant of approximately 10^6.5 M⁻¹ for the second vanadate equivalent.[6]

Cellular Uptake Mechanisms

The entry of vanadium into cells is a multifaceted process involving several distinct mechanisms. The specific pathway utilized can depend on the cell type and the chemical form of the vanadium species.

-

Anion Channel Transport: Vanadate (H₂VO₄⁻), which can be formed from the oxidation of vanadyl, is structurally similar to phosphate (B84403). This similarity allows it to be transported into cells via anion channels, such as phosphate and sulfate transporters.[3][7]

-

Receptor-Mediated Endocytosis: The vanadyl-transferrin complex can be internalized by cells through receptor-mediated endocytosis via the transferrin receptor, a pathway also utilized for iron uptake.[6][7]

-

Divalent Metal Transporters (DMT1): There is evidence to suggest the involvement of divalent metal transporters in the cytoplasmic mobilization of vanadium following its release from endosomes.[6]

-

Passive Diffusion: Lipophilic organic vanadyl complexes have the ability to passively diffuse across the cell membrane.[3]

Intracellular Fate and Speciation

Once inside the cell, the vanadyl cation is subject to the intracellular redox environment, which is generally reducing. This environment helps to maintain vanadium in its +4 oxidation state (vanadyl).[8] Intracellular vanadyl can bind to a variety of molecules, including glutathione, proteins, and phosphate-containing compounds such as ATP, ADP, and AMP.[9] A significant portion of intracellular vanadium can also be found associated with the iron storage protein, ferritin.[4]

Quantitative Data on Vanadyl Sulfate Pharmacokinetics and Cellular Interactions

The following tables summarize key quantitative data related to the pharmacokinetics and cellular interactions of vanadyl sulfate.

Table 1: Pharmacokinetic Parameters of Vanadyl Sulfate

| Parameter | Species | Dose | Value | Reference |

| Oral Bioavailability | Rat | 7.56 - 15.12 mg V/kg | 12.5% - 16.8% | [4] |

| Human | - | 1-10% | [10] | |

| Half-life (serum) | Human | 50 mg V/day | 4.7 ± 1.6 days | [8] |

| Human | 100 mg V/day | 4.6 ± 2.5 days | [8] | |

| Peak Serum Concentration | Human | 50 mg V/day | 81.7 ± 40 ng/mL | [11] |

| Human | 100 mg V/day | 319 ± 268 ng/mL | [11] |

Table 2: Binding and Cellular Concentration Data

| Parameter | System | Value | Reference |

| Vanadate-Transferrin Binding Constant (K) | Human Serum | 10^6.5 M⁻¹ | [6] |

| Intracellular Vanadium Concentration (in vivo) | Rat Adipose Tissue (after VOSO₄ injection) | Detectable via neutron activation analysis | [12] |

| Blood Vanadium Concentration (therapeutic) | Human (T2DM) | ~4 µM (with 75 mg VOSO₄ daily) | [13] |

Signaling Pathways Modulated by Vanadyl Sulfate

The insulin-mimetic effects of vanadyl sulfate are primarily attributed to its ability to modulate key intracellular signaling pathways, most notably the insulin (B600854) signaling cascade.

5.1. Inhibition of Protein Tyrosine Phosphatases (PTPs)

A primary mechanism of action of vanadyl sulfate is the inhibition of protein tyrosine phosphatases, particularly PTP-1B.[5][14] PTP-1B is a negative regulator of the insulin signaling pathway, responsible for dephosphorylating the activated insulin receptor (IR) and its substrates (e.g., IRS-1). By inhibiting PTP-1B, vanadyl sulfate promotes the sustained phosphorylation and activation of the IR and IRS-1, thereby mimicking the effects of insulin.[15][16]

5.2. Activation of the PI3K/Akt Pathway

The sustained phosphorylation of IRS-1 leads to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K).[16][17] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B).[18][19] Activated Akt then phosphorylates a range of downstream targets, leading to the translocation of GLUT4 glucose transporters to the cell membrane, which facilitates glucose uptake.[5][20]

5.3. Activation of the MAPK Pathway

Vanadyl sulfate has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway.[10][11] This can occur through the activation of the Ras-ERK pathway.[21] The activation of MAPKs like p42 and p44 has been observed in response to vanadate treatment.[8] This pathway is involved in regulating gene expression and other cellular processes.

Visualization of Key Pathways and Workflows

6.1. Signaling Pathways

Caption: Vanadyl Sulfate Signaling Pathways.

6.2. Experimental Workflows

Caption: Cellular Uptake Experimental Workflow.

Caption: Signaling Pathway Analysis Workflow.

Experimental Protocols

7.1. Cellular Uptake Assay

This protocol outlines a general procedure for measuring the uptake of vanadyl sulfate into cultured cells.

-

Cell Culture:

-

Culture a suitable cell line (e.g., 3T3-L1 adipocytes, L6 myotubes, or HepG2 hepatocytes) in appropriate media and conditions until they reach the desired confluence or differentiation state.

-

-

Preparation of Vanadyl Sulfate Solution:

-

Prepare a stock solution of vanadyl sulfate trihydrate in sterile, deionized water. The final concentration used for treatment will depend on the cell type and experimental goals, but typically ranges from 10 µM to 1 mM.

-

-

Uptake Experiment:

-

Wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Incubate the cells with the vanadyl sulfate-containing media for various time points (e.g., 5, 15, 30, 60 minutes).

-

-

Termination of Uptake:

-

To stop the transport process, rapidly wash the cells multiple times with ice-cold PBS containing a chelating agent (e.g., EDTA) to remove extracellular vanadium.

-

-

Cell Lysis and Vanadium Quantification:

-

Lyse the cells using a suitable lysis buffer.

-

Determine the protein concentration of the lysate for normalization.

-

Digest the cell lysates using a strong acid mixture (e.g., nitric acid and hydrogen peroxide) in a microwave digestion system.[22]

-

Quantify the total intracellular vanadium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[2][23][24]

-

7.2. Western Blot Analysis of Signaling Protein Phosphorylation

This protocol describes the methodology to assess the effect of vanadyl sulfate on the phosphorylation status of key signaling proteins.

-

Cell Culture and Treatment:

-

Culture cells as described above.

-

Prior to treatment, serum-starve the cells for a defined period (e.g., 4-18 hours) to reduce basal signaling activity.

-

Treat the cells with vanadyl sulfate at the desired concentration and for the appropriate duration. Include positive (e.g., insulin) and negative (vehicle) controls.

-

-

Protein Extraction:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Quantify the total protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-IR, anti-phospho-Akt, anti-phospho-ERK).

-

Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalize the levels of phosphorylated proteins to the total amount of the respective protein by stripping the membrane and re-probing with an antibody against the total protein.

-

Conclusion

Vanadyl sulfate exerts its biological effects through a complex interplay of transport, cellular uptake, and modulation of intracellular signaling pathways. Its ability to mimic insulin by inhibiting PTPs and activating the PI3K/Akt and MAPK pathways underscores its therapeutic potential. The methodologies outlined in this guide provide a framework for researchers to further investigate the nuanced mechanisms of vanadyl sulfate action, paving the way for the rational design of novel vanadium-based drugs with improved efficacy and safety profiles.

References

- 1. Vanadyl Sulfate Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of Total Vanadium in Rodent Plasma and Urine by Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vanadium complexes of transferrin and ferritin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substitution Kinetics, Albumin and Transferrin Affinities, and Hypoxia All Affect the Biological Activities of Anticancer Vanadium(V) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of vanadate to human serum transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nonequivalence of the metal binding sites in vanadyl-labeled human serum transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. www1.udel.edu [www1.udel.edu]

- 9. researchgate.net [researchgate.net]

- 10. Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implications in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stimulation of MAP kinase and S6 kinase by vanadium and selenium in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism on insulin-like action of vanadyl sulfate: studies on interaction between rat adipocytes and vanadium compounds [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic effects of vanadyl sulfate in humans with non-insulin-dependent diabetes mellitus: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Vanadyl sulfate-stimulated glycogen synthesis is associated with activation of phosphatidylinositol 3-kinase and is independent of insulin receptor tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cusabio.com [cusabio.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Vanadyl Sulfate Effects on Systemic Profiles of Metabolic Syndrome in Old Rats with Fructose-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Vanadyl sulfate improves hepatic and muscle insulin sensitivity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Determination of vanadium by reaction cell inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Vanadium determination in chloride matrices using ICP-MS: finding the optimum collision/reaction cell parameters for suppressing polyatomic interferences - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Study of the Vanadyl Ion's Electronic Structure

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the theoretical frameworks and computational methods used to elucidate the electronic structure of the vanadyl ion (VO²⁺). It details the interplay between Ligand Field Theory, Molecular Orbital Theory, and Density Functional Theory, supported by experimental validation techniques.

Introduction to the Vanadyl Ion (VO²⁺)

The vanadyl ion, VO²⁺, is the most stable diatomic ion known and a cornerstone in the coordination chemistry of vanadium.[1] Characterized by a vanadium(IV) center with a d¹ electron configuration, it typically forms blue or purple paramagnetic complexes.[1] The ion usually adopts a five-coordinate square pyramidal or six-coordinate distorted octahedral geometry, with a distinctly short and strong vanadium-oxo bond (ca. 1.6 Å).[2] The unique electronic and structural features of the vanadyl ion have made it a subject of intense theoretical and experimental investigation. Its application as a spectroscopic spin probe in biological systems, its role in vanadium-containing enzymes, and the insulin-mimetic properties of its complexes underscore the importance of understanding its electronic structure.[2][3][4] This understanding is crucial for designing novel therapeutic agents and catalysts.

Theoretical Models of Electronic Structure

The description of the bonding and electronic arrangement in the vanadyl ion was pivotal in the development of modern ligand-field theory.[1] A combination of theoretical models, ranging from qualitative to rigorously quantitative, is employed to describe its electronic properties.

Ligand Field Theory (LFT)

Ligand Field Theory, an extension of crystal field theory that incorporates aspects of molecular orbital theory, provides a successful qualitative picture of the electronic structure.[5][6] For a typical vanadyl complex, such as [VO(H₂O)₅]²⁺, the geometry is approximated as C₄ᵥ symmetry. The strong axial field from the oxo ligand, combined with the weaker equatorial field from the four water molecules, lifts the degeneracy of the vanadium 3d orbitals.

The lone d-electron occupies the lowest energy, non-bonding dₓᵧ orbital (represented as b₂ in C₄ᵥ symmetry), which points between the equatorial ligands.[2] The remaining d-orbitals are ordered in increasing energy as follows: dₓz, dᵧz (e), dₓ²-y² (b₁), and d₂² (a₁).[7] This arrangement accounts for the electronic transitions observed in UV-Vis spectroscopy, often referred to as "d-d" or "crystal field" transitions.

Caption: Ligand field splitting of d-orbitals for a d¹ vanadyl ion in a C₄ᵥ symmetry environment.

Molecular Orbital (MO) Theory

A more complete description is provided by Molecular Orbital (MO) theory, which considers the covalent interactions between vanadium and ligand orbitals.[7][8] A key feature of the vanadyl ion is the significant π-bonding between the vanadium dₓz and dᵧz orbitals and the oxygen pₓ and pᵧ orbitals.[8] This strong interaction is responsible for the short V=O bond distance and the large splitting between the e (π*) and b₂ (non-bonding) molecular orbitals.

The MO scheme confirms that the highest occupied molecular orbital (HOMO) is the non-bonding b₂ orbital, which is primarily V dₓᵧ in character, containing the single unpaired electron. The lowest unoccupied molecular orbitals (LUMOs) are the degenerate e* orbitals, which are antibonding with respect to the V-O π interaction.

Caption: Qualitative MO diagram for a vanadyl complex, highlighting the key σ and π interactions.

Density Functional Theory (DFT)

DFT has emerged as a powerful computational tool for obtaining accurate, quantitative information about the electronic structure of vanadyl complexes.[3] By employing hybrid functionals like B3LYP and appropriate basis sets (e.g., 6-31G*), DFT calculations can reliably predict various properties.[3][9] These calculations provide optimized molecular geometries that agree well with X-ray crystallography data.[3]

Furthermore, DFT is used to calculate parameters that are directly comparable to experimental spectroscopic data, such as the g-tensor and the hyperfine coupling (A-tensor) components for EPR spectroscopy, and electronic transition energies for UV-Vis spectroscopy.[3][10] This synergy between DFT and experimental methods provides a robust framework for validating theoretical models and understanding structure-property relationships.[3]

Experimental Protocols for Validation

Theoretical models are validated by comparing calculated parameters with data from spectroscopic experiments.

Electron Paramagnetic Resonance (EPR) and ENDOR Spectroscopy

Methodology: EPR spectroscopy is the most direct experimental probe of the d¹ electronic ground state of the vanadyl ion.[2] The interaction of the unpaired electron with the ⁵¹V nucleus (I=7/2, 99.75% natural abundance) results in a characteristic eight-line hyperfine splitting pattern.[11][12]

-

Sample Preparation: Vanadyl complexes, such as VOSO₄·2H₂O, are dissolved in a suitable solvent (e.g., water with a cryoprotectant like glycerol) to a concentration of approximately 5 mM. For aqueous studies, the pH is often adjusted to ~2 to ensure the predominance of the [VO(H₂O)₅]²⁺ species.[3]

-

Data Acquisition: Spectra are typically recorded at cryogenic temperatures (e.g., 4 K to 77 K) on an X-band (~9.5 GHz) or W-band (~94 GHz) EPR spectrometer.[3] The frozen solution spectra allow for the determination of the anisotropic g-tensor (g∥, g⊥) and hyperfine coupling tensor (A∥, A⊥).

-

ENDOR Spectroscopy: For higher resolution, pulsed ENDOR (Electron Nuclear Double Resonance) spectroscopy, often using the Davies pulse sequence (π - T - π/2 - τ - π - τ - echo), can be employed.[3] ENDOR is particularly sensitive to the nuclear quadrupole interaction, which provides detailed information about the ligand environment and geometry that is often unresolved in standard EPR.[3]

UV-Visible Spectroscopy

Methodology: UV-Vis spectroscopy probes the electronic transitions between the split d-orbitals.

-

Sample Preparation: Solutions of the vanadyl complex are prepared in a non-absorbing solvent (e.g., water, DMF) at a known concentration (typically 10⁻³ to 10⁻⁴ M).[13][14]

-

Data Acquisition: The absorption spectrum is recorded over a range of approximately 300-900 nm using a dual-beam UV-Vis spectrophotometer.[15] The resulting spectrum shows broad, low-intensity bands in the visible region corresponding to the d-d transitions and more intense charge-transfer bands in the UV region.[8] These experimental transition energies are then compared with theoretical predictions from LFT, MO, or Time-Dependent DFT (TD-DFT) calculations.

Quantitative Data Summary

The combination of theory and experiment yields precise data on the electronic and geometric structure of vanadyl complexes. The aqueous vanadyl ion, [VO(H₂O)₅]²⁺, serves as a benchmark system.

Table 1: Experimental and DFT-Calculated EPR Parameters for [VO(H₂O)₅]²⁺ | Parameter | Experimental Value[3] | DFT-Calculated Value[3] | | :--- | :--- | :--- | | g-Tensor | | | | gₓₓ, gᵧᵧ (g⊥) | ~1.98 | Not specified | | gzz (g∥) | ~1.93 | Not specified | | Hyperfine Tensor (A) | | | | |Aₓₓ|, |Aᵧᵧ| (MHz) | 208.5 | Not specified | | |Azz| (MHz) | 547.0 | Not specified | | Quadrupole Coupling | | | | |e²qQ| (MHz) | 5.6 | 5.2 |

Table 2: DFT-Calculated and Experimental Structural Parameters for [VO(H₂O)₅]²⁺

| Bond | DFT-Calculated Length (Å)[3] | Experimental (X-ray) Length (Å)[3] |

|---|---|---|

| V=O (oxo) | 1.57 | 1.60 |

| V–O (equatorial H₂O) | 2.03 | 2.04 |

| V–O (axial H₂O) | 2.17 | 2.22 |

Logical and Experimental Workflows

Computational studies on the vanadyl ion follow a systematic workflow, integrating theoretical calculations with experimental validation.

Caption: Workflow for a combined computational (DFT) and experimental study of a vanadyl complex.

Conclusion

The electronic structure of the vanadyl ion is well-described by a synergistic application of Ligand Field Theory, Molecular Orbital Theory, and Density Functional Theory. LFT provides an essential qualitative framework for understanding d-orbital splitting, while MO theory offers a more nuanced view of the crucial V=O π-bonding. DFT calculations deliver highly accurate, quantitative predictions of geometric and spectroscopic parameters, which show excellent agreement with experimental data from EPR, ENDOR, and UV-Visible spectroscopies. This integrated theoretical and experimental approach provides a profound understanding of the vanadyl ion, which is critical for its application in catalysis, materials science, and the development of new therapeutics for conditions like diabetes.[4][16][17]

References

- 1. Vanadyl ion - Wikipedia [en.wikipedia.org]

- 2. www1.udel.edu [www1.udel.edu]

- 3. Electronic Structure of the Aqueous Vanadyl Ion Probed by 9 and 94 GHz EPR and Pulsed ENDOR Spectroscopies and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ligand field theory - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. ijesrr.org [ijesrr.org]

- 8. The Electronic Structure of the Vanadyl Ion [authors.library.caltech.edu]

- 9. researchgate.net [researchgate.net]

- 10. Magnetic and relaxation properties of vanadium(iv) complexes: an integrated 1H relaxometric, EPR and computational study - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemistry.utexas.edu [chemistry.utexas.edu]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. researchgate.net [researchgate.net]

- 15. nacatsoc.org [nacatsoc.org]

- 16. Vanadium: History, chemistry, interactions with α-amino acids and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implications in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

Vanadyl Sulfate: A Comprehensive Technical Guide on its History, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadyl sulfate (B86663), an inorganic vanadium compound, has garnered significant scientific interest for over a century due to its remarkable insulin-mimetic properties. This technical guide provides an in-depth exploration of the history and discovery of vanadyl sulfate, detailing its synthesis, mechanism of action, and key experimental findings. The document summarizes quantitative data on its biological efficacy and pharmacokinetics, presents detailed experimental protocols for its synthesis and biological evaluation, and visualizes the intricate signaling pathways it modulates. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug development, and metabolic disease.

A Journey Through Time: The History and Discovery of Vanadyl Sulfate

The story of vanadyl sulfate is intrinsically linked to the discovery of the element vanadium itself. The journey began in 1801 when Spanish-Mexican mineralogist Andrés Manuel del Río first discovered the element, initially naming it "panchromium" and later "erythronium." However, he was later convinced by others that he had merely found an impure form of chromium. It wasn't until 1831 that Swedish chemist Nils Gabriel Sefström rediscovered the element, naming it vanadium after "Vanadis," the Old Norse goddess of beauty.

While the element was known, the biological significance of its compounds remained largely unexplored for decades. A pivotal moment arrived in 1899 when French physician and physiologist, Dr. J. L. Labbé, first reported the insulin-like effects of vanadium salts in treating diabetes mellitus. This groundbreaking observation, however, was overshadowed by the discovery of insulin (B600854) in the 1920s and fell into relative obscurity.

The modern era of research into vanadium's antidiabetic properties was reignited in the late 1970s and early 1980s. This resurgence of interest led to extensive investigation into various vanadium compounds, with vanadyl sulfate (VOSO₄) emerging as a prominent candidate due to its relatively lower toxicity compared to other vanadium salts like vanadate. These studies confirmed the early observations of vanadium's ability to lower blood glucose levels and improve insulin sensitivity, paving the way for a deeper understanding of its mechanism of action at the molecular level.

Quantitative Data Summary

This section presents a summary of key quantitative data related to the biological activity and pharmacokinetics of vanadyl sulfate and related compounds.

Table 1: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. Its inhibition is a primary mechanism of action for vanadyl sulfate.

| Compound | IC₅₀ (μM) | Source |

| Vanadyl Sulfate | < 0.06 - 0.8 | [1] |

| Other Vanadium(IV) Complexes | 0.06 - 0.8 | [1] |

| Sodium Orthovanadate (Vanadate) | 0.204 ± 0.025 | [2] |

Note: The IC₅₀ for vanadyl sulfate is reported to be stronger than other vanadium (IV) complexes, placing it at the lower end or below the provided range.

Table 2: Pharmacokinetic Parameters of Vanadyl Sulfate

The oral bioavailability of vanadyl sulfate is relatively low, which has been a challenge in its clinical development.

| Parameter | Species | Value | Source |

| Oral Bioavailability | Rat | 12.5 - 16.8% | |

| Half-life (t½) | Human (serum) | ~4.7 days | |

| Peak Serum Concentration (Cmax) | Human (100 mg dose) | 319 ± 268 ng/mL | |

| Time to Peak (Tmax) | Rat (oral) | 10.3 - 10.9 hours |

Table 3: Comparative Efficacy of Vanadium Compounds on Blood Glucose in STZ-Diabetic Rats

Studies have compared the glucose-lowering effects of vanadyl sulfate with other organic vanadium compounds.

| Compound | Route of Administration | Effect on Blood Glucose | Source |

| Vanadyl Sulfate | Oral | Significant reduction | |

| Vanadyl Acetylacetonate (VAc) | Oral | Faster and larger decrease than VS | |

| Bis(maltolato)oxovanadium(IV) (BMOV) | Oral | 2-3 times more potent than VS |

Table 4: Tissue Distribution of Vanadium after Vanadyl Sulfate Administration in Rats

Vanadium from vanadyl sulfate accumulates in various tissues.

| Tissue | Relative Vanadium Concentration | Source |

| Bone | Highest | |

| Kidney | High | |

| Spleen | Moderate | |

| Liver | Moderate | |

| Muscle | Lower | |

| Blood | Lowest |

Experimental Protocols

This section provides detailed methodologies for the synthesis of vanadyl sulfate and a key biological assay used to evaluate its insulin-mimetic effects.

Synthesis of Vanadyl Sulfate Pentahydrate

Method 1: Reduction of Vanadium Pentoxide with Sulfur Dioxide

This is a common laboratory method for the preparation of vanadyl sulfate.

-

Materials: Vanadium pentoxide (V₂O₅), Sulfuric acid (H₂SO₄, concentrated), Sulfur dioxide (SO₂) gas, Distilled water.

-

Procedure:

-

Suspend vanadium pentoxide in a minimal amount of distilled water in a flask.

-

Slowly add concentrated sulfuric acid to the suspension while stirring. The reaction is exothermic.

-

Bubble sulfur dioxide gas through the acidic suspension. The color of the solution will gradually change from yellowish-orange to a deep blue, indicating the reduction of V(V) to V(IV).

-

Continue bubbling SO₂ until the color change is complete and no more V₂O₅ is visible.

-

Gently heat the solution to remove any excess dissolved SO₂.

-

Allow the solution to cool and crystallize. Blue crystals of vanadyl sulfate pentahydrate (VOSO₄·5H₂O) will form.

-

Collect the crystals by filtration, wash with a small amount of cold distilled water, and then with ethanol.

-

Dry the crystals in a desiccator.

-

Method 2: Reduction of Vanadium Pentoxide with Oxalic Acid

This method uses a solid reducing agent, which can be more convenient than using SO₂ gas.

-

Materials: Vanadium pentoxide (V₂O₅), Sulfuric acid (H₂SO₄, concentrated), Oxalic acid (H₂C₂O₄), Distilled water.

-

Procedure:

-

In a beaker, dissolve vanadium pentoxide in a stoichiometric amount of concentrated sulfuric acid with gentle heating and stirring.

-

In a separate beaker, prepare a saturated solution of oxalic acid in distilled water.

-

Slowly add the oxalic acid solution to the vanadium pentoxide/sulfuric acid mixture. The solution will effervesce as carbon dioxide is released.

-

Continue adding the oxalic acid solution until the color of the mixture turns to a stable blue.

-

Gently heat the solution to ensure the reaction goes to completion.

-

Allow the solution to cool and crystallize to obtain vanadyl sulfate pentahydrate crystals.

-

Filter, wash, and dry the crystals as described in Method 1.

-

Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay is a standard method to assess the insulin-mimetic activity of compounds like vanadyl sulfate.

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Induce differentiation into adipocytes two days post-confluence by treating the cells with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS for 48 hours.

-

Maintain the cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.

-

Subsequently, culture the cells in DMEM with 10% FBS, changing the medium every 2-3 days. Mature, insulin-responsive adipocytes are typically obtained 8-12 days post-induction.

-

-

Glucose Uptake Assay Protocol:

-

Seed differentiated 3T3-L1 adipocytes in 24-well plates.

-

Serum-starve the cells for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

-

Treat the cells with various concentrations of vanadyl sulfate or insulin (positive control) for a specified time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (KRH buffer).

-

Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) to a final concentration of 0.1 µCi/mL and unlabeled 2-deoxy-D-glucose to a final concentration of 10 µM.

-

Incubate for 5-10 minutes at 37°C.

-

Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Normalize the glucose uptake to the protein concentration of each well.

-

Calculate the fold-increase in glucose uptake relative to the vehicle control.

-

Visualizing the Mechanism of Action: Signaling Pathways

Vanadyl sulfate exerts its insulin-mimetic effects primarily through the modulation of the insulin signaling pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

Overview of the Insulin Signaling Pathway

Caption: Simplified overview of the canonical insulin signaling pathway.

Mechanism of Action of Vanadyl Sulfate

Vanadyl sulfate primarily acts by inhibiting protein tyrosine phosphatases (PTPs), most notably PTP1B, which dephosphorylates and inactivates the insulin receptor and its substrates.

Caption: Vanadyl sulfate inhibits PTP1B, leading to sustained insulin signaling.

Experimental Workflow for Glucose Uptake Assay

The following diagram outlines the key steps in a typical glucose uptake experiment.

Caption: Workflow for a radiolabeled glucose uptake assay.

Conclusion

Vanadyl sulfate continues to be a compound of significant interest in the field of diabetes and metabolic research. Its long history, from an obscure initial observation to a subject of intense modern scientific scrutiny, highlights the enduring quest for novel therapeutic agents. While challenges related to its oral bioavailability and potential toxicity remain, the clear insulin-mimetic effects and the well-characterized mechanism of action provide a solid foundation for the development of new, more potent, and safer vanadium-based drugs. This technical guide has provided a comprehensive overview of the core knowledge surrounding vanadyl sulfate, intended to aid researchers and drug development professionals in their ongoing efforts to harness the therapeutic potential of this fascinating compound.

References

- 1. Development of an automated protein-tyrosine phosphatase 1B inhibition assay and the screening of putative insulin-enhancing vanadium(IV) and zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Vanadyl Sulfate Trihydrate: A Technical Guide for Researchers

An In-depth Examination of its Chemical Properties, Biological Activity, and Experimental Applications

This technical guide provides a comprehensive overview of vanadyl sulfate (B86663) trihydrate, a compound of significant interest in metabolic disease research. Tailored for researchers, scientists, and drug development professionals, this document details its chemical identity, explores its insulin-mimetic and enzyme-inhibiting properties, and offers detailed protocols for key experimental assays.

Core Chemical and Physical Data

Vanadyl sulfate trihydrate is the trihydrate form of vanadyl sulfate. It is a blue crystalline solid that is soluble in water.

| Property | Value |

| CAS Number | 12210-47-8 |

| Molecular Formula | H₆O₈SV |

| Molecular Weight | 217.05 g/mol |

| Synonyms | Vanadium(IV) oxide sulfate trihydrate, Vanadic sulfate trihydrate, VOSO₄·3H₂O |

Biological Activity and Mechanism of Action

Vanadyl sulfate has garnered considerable attention for its insulin-like effects, primarily through its ability to modulate key signaling pathways involved in glucose metabolism. Its primary mechanism of action is believed to be the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B, a negative regulator of the insulin (B600854) signaling pathway.

By inhibiting PTP1B, vanadyl sulfate effectively enhances and prolongs the phosphorylation of the insulin receptor and its downstream substrates, such as Insulin Receptor Substrate-1 (IRS-1). This leads to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which is crucial for the translocation of GLUT4 glucose transporters to the cell membrane, thereby facilitating glucose uptake into cells. Notably, some studies suggest that vanadyl sulfate can stimulate this pathway even independently of direct insulin receptor phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of vanadyl sulfate.

In Vivo Model: Streptozotocin-Induced Diabetes in Rats

This protocol outlines the induction of type 1 diabetes in rats using streptozotocin (B1681764) (STZ) and subsequent treatment with vanadyl sulfate.

Materials:

-

Streptozotocin (STZ)

-

0.1 M Citrate (B86180) buffer (pH 4.5), sterile

-

This compound

-

Sterile saline solution (0.9% NaCl) or drinking water

-

Glucometer and test strips

-

Animal handling and injection equipment

Procedure:

-

Induction of Diabetes:

-

Fast rats for 6-8 hours prior to STZ injection.[1]

-

Prepare a fresh solution of STZ in cold, sterile citrate buffer to a final concentration of 65 mg/mL. STZ is light-sensitive and unstable in solution, so it should be used within 5-10 minutes of preparation.[1]

-

Administer a single intraperitoneal (IP) injection of STZ at a dose of 65 mg/kg body weight.[1][2]

-

To prevent fatal hypoglycemia immediately following STZ injection, provide animals with 10% sucrose (B13894) water for 48-72 hours.[1][2]

-

Monitor blood glucose levels 48-72 hours post-injection. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.[3]

-

-

Vanadyl Sulfate Administration:

-

Oral Gavage: Prepare a solution of vanadyl sulfate in sterile saline. Administer daily via oral gavage at a dose of 5-10 mg/kg body weight.[4]

-

Drinking Water: Dissolve vanadyl sulfate in the drinking water at a concentration of 0.5-1.0 mg/mL.[5][6] This method is suitable for long-term studies.[5]

-

Intraperitoneal Injection: For more direct administration, dissolve vanadyl sulfate in sterile saline and inject IP daily at doses of 4.6 to 9.3 mg/kg body weight.[6]

-

-

Monitoring:

-

Monitor blood glucose levels, water intake, food consumption, and body weight regularly throughout the study period.

-

In Vitro Assay: PTP1B Inhibition